
(2E)-N'-(diphenylacetyl)-3-(furan-2-yl)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide is a complex organic compound that features a diphenylacetyl group, a furyl ring, and an acrylhydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide typically involves the reaction of diphenylacetyl chloride with 3-(2-furyl)acrylohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furyl ketones using reagents such as o-iodoxybenzoic acid (IBX).
Reduction: The acrylhydrazide moiety can be reduced to form corresponding hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the diphenylacetyl group.
Common Reagents and Conditions
Oxidation: o-Iodoxybenzoic acid (IBX) is commonly used for the oxidation of furyl rings.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the acrylhydrazide moiety.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furyl ketones
Reduction: Hydrazines
Substitution: Substituted diphenylacetyl derivatives
Scientific Research Applications
N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide involves its interaction with molecular targets such as enzymes or receptors. The diphenylacetyl group can interact with hydrophobic pockets in proteins, while the furyl ring can participate in π-π interactions. The acrylhydrazide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(diphenylacetyl)-3-(2-furyl)acrylohydrazide is unique due to its combination of a diphenylacetyl group, a furyl ring, and an acrylhydrazide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-N'-(2,2-diphenylacetyl)-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C21H18N2O3/c24-19(14-13-18-12-7-15-26-18)22-23-21(25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,22,24)(H,23,25)/b14-13+ |
InChI Key |
UBGODWYTOWMMHS-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-(2,6-dimethylphenyl)carbamate](/img/structure/B14807451.png)
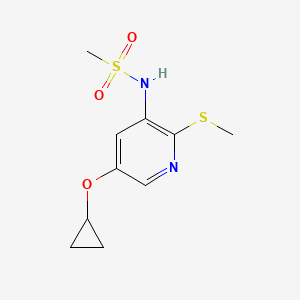
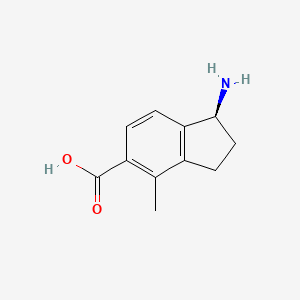


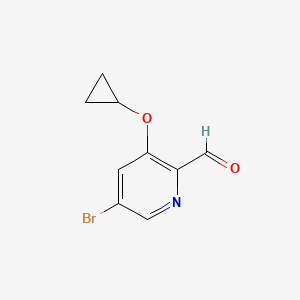
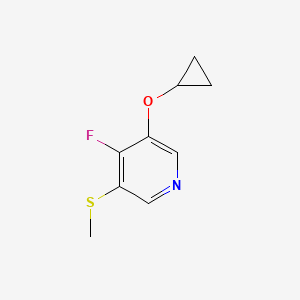
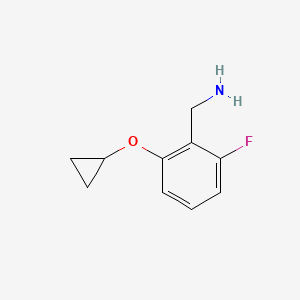
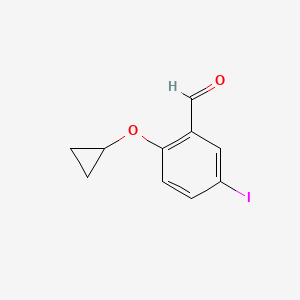

![ethyl (3E)-3-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinylidene}butanoate](/img/structure/B14807511.png)
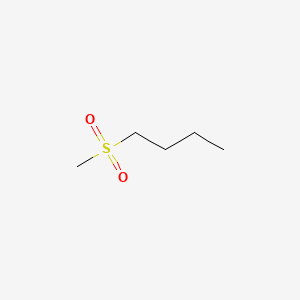
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14807543.png)

